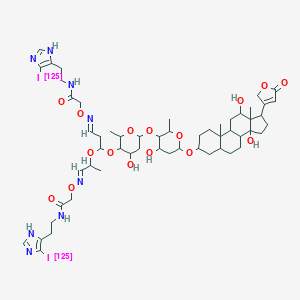
Dihbco
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihbco, also known as 2,3-dihydroxybenzoic acid, is a chemical compound that has been widely studied in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Dihbco has been extensively studied for its potential applications in various scientific fields. In the field of medicine, Dihbco has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
In addition, Dihbco has also been studied for its potential use in the field of energy storage. It has been shown to have high capacity and stability as an electrode material in lithium-ion batteries.
Mecanismo De Acción
The mechanism of action of Dihbco is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, leading to its anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
Dihbco has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve glucose metabolism, and enhance cognitive function. In addition, Dihbco has also been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dihbco in lab experiments is its stability and low toxicity. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for further research on Dihbco. One area of interest is its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential use in energy storage and other applications.
Métodos De Síntesis
Dihbco is commonly synthesized through the oxidation of salicylic acid using potassium permanganate or sodium hypochlorite. The resulting product is then purified through recrystallization to obtain pure Dihbco.
Propiedades
Número CAS |
142078-77-1 |
|---|---|
Nombre del producto |
Dihbco |
Fórmula molecular |
C55H80I2N8O16 |
Peso molecular |
1359.1 g/mol |
Nombre IUPAC |
2-[(E)-[3-[6-[6-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-[(1E)-1-[2-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethylamino]-2-oxoethoxy]iminopropan-2-yl]oxypropylidene]amino]oxy-N-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C55H80I2N8O16/c1-29(23-65-75-26-44(70)59-16-11-39-52(57)63-28-61-39)76-46(12-17-64-74-25-43(69)58-15-10-38-51(56)62-27-60-38)80-49-30(2)78-48(22-41(49)67)81-50-31(3)77-47(21-40(50)66)79-34-8-13-53(4)33(19-34)6-7-36-37(53)20-42(68)54(5)35(9-14-55(36,54)72)32-18-45(71)73-24-32/h17-18,23,27-31,33-37,40-42,46-50,66-68,72H,6-16,19-22,24-26H2,1-5H3,(H,58,69)(H,59,70)(H,60,62)(H,61,63)/b64-17+,65-23+/i56-2,57-2 |
Clave InChI |
YMJSUCJSHDPZGU-DYNKCWONSA-N |
SMILES isomérico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(C/C=N/OCC(=O)NCCC8=C(N=CN8)[125I])OC(C)/C=N/OCC(=O)NCCC9=C(N=CN9)[125I])O |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(CC=NOCC(=O)NCCC8=C(N=CN8)I)OC(C)C=NOCC(=O)NCCC9=C(N=CN9)I)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(CC=NOCC(=O)NCCC8=C(N=CN8)I)OC(C)C=NOCC(=O)NCCC9=C(N=CN9)I)O |
Sinónimos |
digoxin-iodohistamine(bis(O-carboxymethyloxime)) DIHBCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






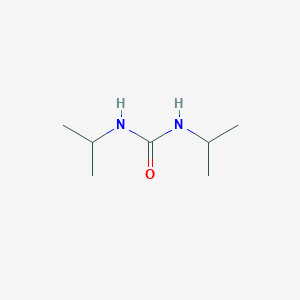
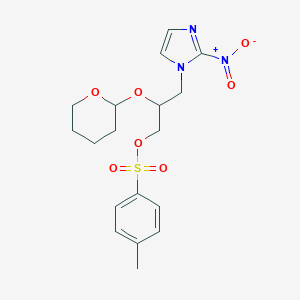




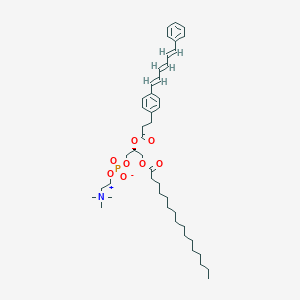

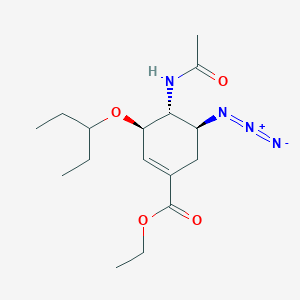
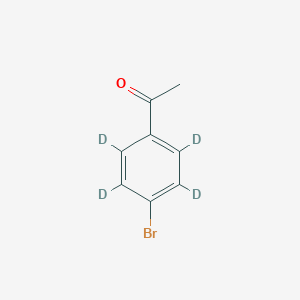
![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)